(2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 3-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(3-methylpiperidin-1-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making the reaction highly efficient and selective .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: Compared to other boronic acids, (2-Fluoro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid offers unique advantages due to the presence of the fluoro and 3-methylpiperidin-1-yl groups. These substituents enhance the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules . Additionally, the presence of the piperidine ring can impart unique biological properties, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H17BFNO2 |
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Molecular Weight |
237.08 g/mol |
IUPAC Name |
[2-fluoro-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BFNO2/c1-9-3-2-6-15(8-9)10-4-5-11(13(16)17)12(14)7-10/h4-5,7,9,16-17H,2-3,6,8H2,1H3 |
InChI Key |
GSAFIQDQDQGPLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)F)(O)O |
Origin of Product |
United States |
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